3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSUTZLFYLCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide derivatives and tetrahydroquinoline-containing molecules documented in the evidence. Key differences in substituents, electronic properties, and bioactivity are highlighted.
Structural and Functional Group Comparisons
Electronic and Steric Effects
- Fluorine vs.
- Tetrahydroquinoline vs. Pyrimidine/Isoquinoline Cores: The tetrahydroquinoline moiety in the target compound introduces conformational rigidity and lipophilicity, contrasting with the planar, heteroaromatic pyrimidine/isoquinoline cores in analogs. This may influence membrane permeability and off-target selectivity .
Hypothetical Pharmacokinetic Profiles
- Solubility: The methoxy group and tetrahydroquinoline may reduce aqueous solubility compared to pyrimidine-based sulfonamides, necessitating formulation adjustments.
- Metabolic Stability: The propyl chain on tetrahydroquinoline could undergo oxidative metabolism, whereas fluorine substitution might mitigate CYP450-mediated degradation .
Recommendations for Further Investigation
Synthetic Characterization : Prioritize X-ray crystallography (using SHELXL or Mercury ) to resolve the 3D structure and confirm conformational preferences.
Biological Screening : Compare the target compound’s activity against pyrimidine-based analogs (e.g., 923113-41-1) in assays targeting kinases or GPCRs.
Computational Modeling : Use docking studies to evaluate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase or COX-2).
Q & A
Basic Research Questions
Q. What are the key functional groups and structural motifs in 3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, and how do they influence reactivity?
- Methodological Insight : The compound contains a sulfonamide group (electron-withdrawing), a methoxy substituent (electron-donating), a fluorine atom (polar hydrophobic effects), and a tetrahydroquinoline moiety (conformational flexibility). The sulfonamide group enables nucleophilic substitutions or hydrogen bonding, critical for receptor interactions . The tetrahydroquinoline scaffold may enhance bioavailability due to its planar aromatic system and nitrogen atom, which can participate in π-π stacking or hydrogen bonding .
Q. What synthetic strategies are suitable for preparing this compound, and how can reaction conditions be optimized?
- Methodological Insight : A multi-step synthesis is likely required. Key steps include:
Sulfonamide Formation : Coupling a sulfonyl chloride derivative (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) with a tetrahydroquinoline-ethylamine intermediate via nucleophilic substitution. Bases like triethylamine or NaOH in dichloromethane/DMF are commonly used to drive the reaction .
Tetrahydroquinoline Synthesis : Cyclization of aniline derivatives with propyl groups under acidic conditions (e.g., polyphosphoric acid) to form the tetrahydroquinoline core .
- Optimization: Use statistical experimental design (e.g., response surface methodology) to balance temperature, solvent polarity, and stoichiometry for maximum yield .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Insight :
- NMR : H and C NMR to verify substituent positions (e.g., fluorine’s deshielding effects, methoxy singlet at ~3.8 ppm) .
- HRMS : Confirm molecular weight (e.g., expected m/z ~445–460 Da for CHFNOS) .
- X-ray Crystallography : Resolve conformational details of the tetrahydroquinoline and sulfonamide groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Insight :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary propyl chain length) to assess effects on target binding .
- Biological Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What computational approaches can predict binding modes or pharmacokinetic properties?
- Methodological Insight :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrases (common sulfonamide targets) .
- ADME Prediction : Tools like SwissADME calculate bioavailability scores, highlighting potential issues (e.g., poor solubility from the hydrophobic tetrahydroquinoline) .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .
Q. How should contradictory data in biological assays be resolved?
- Methodological Insight :
- Dose-Response Curves : Repeat assays with varying concentrations to confirm EC/IC trends .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR vs. enzymatic activity assays) .
- Impurity Analysis : Use HPLC-MS to rule out side products or degradation (e.g., sulfonamide hydrolysis under acidic conditions) .
Q. What strategies can improve selectivity for a target protein over off-target interactions?
- Methodological Insight :
- Fragment Replacement : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
- Covalent Modification : Introduce a Michael acceptor (e.g., acrylamide) for irreversible binding to cysteine residues in the target’s active site .
- Proteome-Wide Screening : Use affinity-based proteomics (e.g., thermal shift assays) to identify off-target interactions .
Data Contradiction & Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized?
- Methodological Insight :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy to ensure consistent intermediate formation .
- Quality Control : Implement strict HPLC purity thresholds (>98%) and characterize each batch with H NMR .
Q. What experimental controls are critical for validating biological activity?
- Methodological Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
